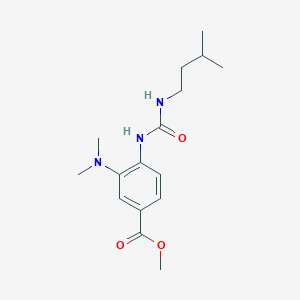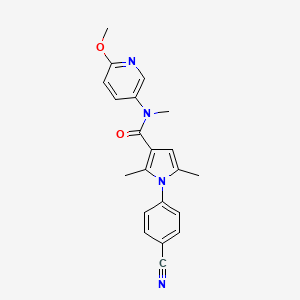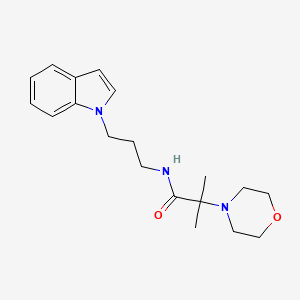
Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate is a chemical compound that belongs to the class of ester derivatives. It is commonly used in scientific research as a reagent and intermediate in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic sites in the target molecule. It can also act as a Lewis base, coordinating with metal ions to form complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate are not well studied. However, it is known to be relatively non-toxic and non-irritating to skin and eyes. It is also stable under normal laboratory conditions, making it a useful reagent for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds, and it can also be used as a precursor for the synthesis of fluorescent dyes and probes. Another advantage is its stability, which makes it easy to handle and store. However, one of the limitations is its relatively low yield, which can be improved by optimizing the reaction conditions.
Direcciones Futuras
There are several future directions for the research on Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate. One direction is the synthesis of new derivatives with improved properties, such as higher yield, better solubility, and higher activity. Another direction is the development of new applications, such as in drug discovery, materials science, and biological imaging. Finally, the mechanism of action of Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate needs to be further studied to understand its interactions with different target molecules.
Métodos De Síntesis
The synthesis of Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate involves the reaction between 3-(dimethylamino)benzoic acid and 3-methylbutyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, time, and concentration of reactants.
Aplicaciones Científicas De Investigación
Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate is widely used in scientific research as a reagent and intermediate in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. It can be used as a building block for the synthesis of various derivatives, such as amides, esters, and ureas. It is also used as a precursor for the synthesis of fluorescent dyes and probes, which are widely used in biological imaging and sensing.
Propiedades
IUPAC Name |
methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11(2)8-9-17-16(21)18-13-7-6-12(15(20)22-5)10-14(13)19(3)4/h6-7,10-11H,8-9H2,1-5H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHWVJXBUALGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NC1=C(C=C(C=C1)C(=O)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)
![[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]-(2-sulfanylidene-1H-pyridin-3-yl)methanone](/img/structure/B7682933.png)

![2-(3,4-difluorophenyl)-N-[4-(1-methylimidazole-2-carbonyl)phenyl]-2-oxoacetamide](/img/structure/B7682947.png)

![1-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methylamino]cyclohexyl]pyrrolidine-2,5-dione](/img/structure/B7682959.png)
![2-[[(5-Thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7682966.png)
![N-[3-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]acetamide](/img/structure/B7682970.png)
![methyl 1-[1-(3,4-dihydro-2H-pyran-6-carbonyl)piperidin-4-yl]pyrrole-2-carboxylate](/img/structure/B7682978.png)


![2-[3-(2-Bromo-4-nitroanilino)propyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7683003.png)
